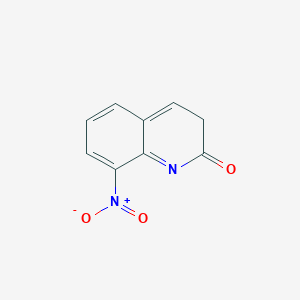

8-nitroquinolin-2(3H)-one

Descripción

8-Nitroquinolin-2(3H)-one is a nitro-substituted quinoline derivative recognized for its potent antiparasitic activity against kinetoplastid pathogens, including Trypanosoma brucei (causing African sleeping sickness) and Trypanosoma cruzi (Chagas disease). Its pharmacophore features a nitro group at position 8 and a ketone group at position 2, critical for bioactivation by parasitic nitroreductases (NTRs) . The compound acts as a prodrug, undergoing enzymatic reduction to generate cytotoxic intermediates that disrupt parasite survival . Recent studies highlight its role as a scaffold for derivatization, with modifications at position 6 significantly enhancing potency and selectivity .

Propiedades

Fórmula molecular |

C9H6N2O3 |

|---|---|

Peso molecular |

190.16 g/mol |

Nombre IUPAC |

8-nitro-3H-quinolin-2-one |

InChI |

InChI=1S/C9H6N2O3/c12-8-5-4-6-2-1-3-7(11(13)14)9(6)10-8/h1-4H,5H2 |

Clave InChI |

XTEPTIMAPAHMJX-UHFFFAOYSA-N |

SMILES canónico |

C1C=C2C=CC=C(C2=NC1=O)[N+](=O)[O-] |

Origen del producto |

United States |

Métodos De Preparación

Skraup-Doebner-Miller Reaction Adaptations

The Skraup-Doebner-Miller reaction, traditionally used for quinoline synthesis, has been adapted for nitroquinolinones. In one approach, 2-nitroaniline undergoes cyclocondensation with Meldrum’s acid (2,2-dimethyl-1,3-dioxane-4,6-dione) and trimethyl orthoformate under acidic conditions. This three-step process yields nitroquinoline derivatives with high regioselectivity (up to 94% yield). The nitro group’s position is dictated by the starting aniline’s substitution pattern. For instance, 5-nitroanthranilic acid (2-amino-5-nitrobenzoic acid) cyclizes to form this compound upon dehydration and lactamization.

Key Conditions

Gould-Jacobs Reaction

The Gould-Jacobs reaction, involving β-keto esters and nitroanilines, offers another pathway. 2-Amino-5-nitrobenzoic acid reacts with ethyl acetoacetate in polyphosphoric acid (PPA) to form the quinolinone ring. The nitro group directs cyclization, ensuring the product’s regiochemical fidelity.

Electrophilic nitration of preformed quinolin-2(3H)-one is challenging due to the lactam’s deactivating effect. However, optimized conditions enable selective nitro group introduction.

Nitrating Agents and Regioselectivity

A mixture of fuming HNO₃ and H₂SO₄ at 0–5°C selectively nitrates quinolin-2(3H)-one at position 8. The lactam’s meta-directing effect necessitates vigorous conditions, but yields remain moderate (40–55%). Radical nitration using TEMPO (2,2,6,6-tetramethylpiperidin-1-oxyl) and tert-butyl nitrite (tBuONO) in 1,4-dioxane offers improved regiocontrol, achieving 60% yield with minimal byproducts.

Comparative Nitration Methods

| Method | Nitrating System | Temperature | Yield | Selectivity | Reference |

|---|---|---|---|---|---|

| Electrophilic | HNO₃/H₂SO₄ | 0°C | 45% | Moderate | |

| Radical | TEMPO/tBuONO | RT | 60% | High |

Functional Group Interconversion Strategies

Functional group transformations provide alternative routes, particularly when direct cyclization or nitration proves impractical.

Oxidation of 8-Aminoquinolin-2(3H)-one

8-Aminoquinolin-2(3H)-one undergoes diazotization followed by nitro group displacement. Treatment with NaNO₂/HCl at 0°C generates a diazonium intermediate, which reacts with Cu(NO₃)₂ to yield the nitro derivative. This method suffers from competitive side reactions but achieves 50–65% yields.

Hydrolysis of 8-Nitroquinoline-2-carbonitrile

8-Nitroquinoline-2-carbonitrile, synthesized via Rosenmund-von Braun reaction, hydrolyzes to the corresponding quinolinone using aqueous HCl. While efficient, this route requires stringent moisture control and affords variable yields (55–70%).

Silver-Catalyzed Oxidative Decarboxylation

Recent advances employ silver nitrate (AgNO₃) and ammonium persulfate ((NH₄)₂S₂O₈) to introduce tert-butyl groups adjacent to nitro substituents. Although primarily used for alkylation, this method’s radical mechanism can be adapted for nitro group retention during quinolinone synthesis.

Procedure Overview

-

Reactants : 8-Hydroxyquinolin-2(3H)-one, trimethylacetic acid

-

Catalyst : AgNO₃ (0.6 equiv)

-

Conditions : 80°C in CH₃CN/H₂SO₄

Comparative Analysis of Synthetic Routes

The table below evaluates key methods based on efficiency, scalability, and practicality:

Análisis De Reacciones Químicas

Nitration of Chloroquinoline Precursors

8-Nitroquinolin-2(3H)-one is synthesized via nitration of 2-chloroquinoline derivatives. The reaction proceeds in concentrated H₂SO₄ with HNO₃ at elevated temperatures (70–100°C), yielding 2-chloro-8-nitroquinoline intermediates. Subsequent hydrolysis under basic conditions forms the lactam structure .

Key Conditions :

Bromination at Position 3

Selective bromination at position 3 is achieved using HBr (48% aqueous) and NaBrO₃, yielding 3-bromo-8-nitroquinolin-2(3H)-one. This reaction exploits the electron-deficient nature of the quinoline ring .

Characterization Data :

Suzuki-Miyaura Coupling

Palladium-catalyzed cross-coupling with aryl boronic acids introduces substituents at position 3. Optimized conditions use Pd(OAc)₂ (5 mol%), SPhos ligand (10 mol%), and K₃PO₄ in NMP at 150°C .

Representative Example :

| Entry | Boronic Acid | Product | Yield (%) |

|---|---|---|---|

| 1 | p-Methoxyphenyl | 3-(4-MeOPh)-8-nitroquinolin-2(3H)-one | 67 |

| 2 | Thiophen-2-yl | 3-(Thiophen-2-yl)-8-nitroquinolin-2(3H)-one | 59 |

Table 1: Suzuki-Miyaura coupling outcomes

Direct C–H Arylation

Electron-deficient quinoline derivatives undergo regioselective C–H arylation at positions 5 or 7 using aryl bromides and Pd catalysts. For example, coupling with 4-bromoacetophenone yields 7-aryl derivatives with 80% efficiency .

Nitro to Amine Reduction

Catalytic hydrogenation (Raney Ni, EtOH) reduces the nitro group to an amine, forming 8-aminoquinolin-2(3H)-one derivatives. These intermediates are pivotal for synthesizing antimalarial and antimicrobial agents .

Conditions :

Nitroso Intermediate Formation

Vicarious nucleophilic substitution (VNS) reactions convert nitro groups to nitroso derivatives under mild conditions. This pathway is critical for synthesizing hydroxylamine-linked hybrids .

UV-Induced Decaging

8-Nitroquinoline derivatives act as photolabile “caging groups” for carboxylic acids. Irradiation at 345 nm cleaves the nitro group via a triplet-state mechanism, releasing the protected molecule .

Mechanistic Insights :

Aplicaciones Científicas De Investigación

Chemical Synthesis and Reactions

Synthesis Methods:

The synthesis of 8-nitroquinolin-2(3H)-one typically involves the nitration of quinoline derivatives. Common methods include:

- Nitration Reaction: Quinoline is treated with a mixture of concentrated sulfuric acid and nitric acid to produce a mixture of nitroquinoline derivatives, which can be separated through distillation and sublimation.

- Reduction and Substitution Reactions: The nitro group can be reduced to an amino group using reducing agents like tin powder in hydrochloric acid. Additionally, substitution reactions can occur at the nitro group position with various nucleophiles.

Chemical Reactions:

This compound undergoes several types of reactions:

- Oxidation: The nitro group can be oxidized under specific conditions.

- Reduction: Reduction leads to the formation of 8-aminoquinolin-2(3H)-one.

- Substitution: Various substituted quinoline derivatives can be formed depending on the nucleophiles used.

Biological Applications

1. Antimalarial Activity:

this compound has been investigated for its potential as an antimalarial agent. A study on 8-quinolinamines, which are structurally related to this compound, demonstrated potent in vitro antimalarial activity against both drug-sensitive and drug-resistant strains of Plasmodium falciparum. The most promising analogues showed IC50 values ranging from 20 to 4760 ng/mL against various strains, indicating significant therapeutic potential .

2. Copper Chelation:

Research indicates that this compound functions as a copper chelator, which may have implications for treating neurodegenerative diseases such as Alzheimer’s disease. By binding to copper ions, it regulates copper homeostasis in biological systems, potentially preventing amyloid protein aggregation associated with Alzheimer's pathology .

3. Enzyme Inhibition Studies:

This compound has been explored for its role in enzyme inhibition. Its ability to interact with specific molecular targets makes it a candidate for studying protein interactions and enzyme activities related to various biological processes .

Industrial Applications

1. Dyes and Pigments:

In industrial chemistry, this compound is utilized in the development of dyes and pigments due to its stable chemical structure and reactivity. The unique properties imparted by the nitro and keto functional groups allow for the creation of vibrant colors used in various applications .

2. Precursor for Quinoline Derivatives:

As a precursor, this compound facilitates the synthesis of various quinoline derivatives that are essential in pharmaceuticals and agrochemicals .

Case Studies

-

Antimalarial Efficacy Study:

A systematic evaluation demonstrated that certain analogues derived from this compound exhibited high efficacy against drug-resistant malaria strains, highlighting their potential as new therapeutic agents . -

Copper Chelation Mechanism:

Research on the chelation properties revealed that this compound effectively binds copper ions, suggesting its application in managing copper-related disorders, particularly Alzheimer's disease .

Mecanismo De Acción

El mecanismo de acción de 8-nitroquinolin-2(3H)-ona implica su interacción con objetivos moleculares específicos. Por ejemplo, como quelante de cobre, se une a los iones cobre, regulando así la homeostasis del cobre en los sistemas biológicos. Esta interacción puede prevenir la agregación de proteínas amiloides, que es una característica de la enfermedad de Alzheimer .

Compuestos Similares:

8-Aminoquinolina: Un derivado con un grupo amino en la posición 8, conocido por su uso en medicamentos antimaláricos.

Quinolina: El compuesto principal, un compuesto orgánico aromático heterocíclico con diversas aplicaciones.

Isoquinolina: Un análogo con el átomo de nitrógeno en la posición 2, utilizado en la síntesis de varios productos farmacéuticos.

Singularidad: 8-Nitroquinolin-2(3H)-ona es único debido a sus grupos funcionales específicos nitro y ceto, que confieren una reactividad química y actividad biológica distintas. Su capacidad para actuar como quelante de cobre y sus posibles aplicaciones terapéuticas en enfermedades neurodegenerativas lo distinguen de otros derivados de quinolina.

Comparación Con Compuestos Similares

Key Findings:

- 6-Bromo Substitution (Compound 9) :

- 3-Bromo Substitution (Hit 1) :

- 8-Nitro Group Removal (Compounds 1, 3, 4) :

Table 1: Activity of this compound Derivatives

| Compound | Substituent(s) | T. b. brucei EC50 (nM) | T. cruzi EC50 (nM) | Selectivity Index (HepG2) |

|---|---|---|---|---|

| Parent | None | 4,000 | 167,000 | 25 |

| 9 | 6-Bromo | 12 | 500 | >100 |

| Hit 1 | 3-Bromo | 320 | 13,500 | 42 |

| 8 | 6-Amino | 9,000 | N/A | 10 |

Comparison with Non-Nitroquinolinones

Quinazolin-4(3H)-ones (Analgesic Agents)

- 2-Methyl-4(3H)-quinazolinone (Compound 3): Showed superior analgesic activity (ED50 = 15 mg/kg) compared to aspirin (ED50 = 100 mg/kg) in acetic acid-induced writhing tests . Structural differences (lack of nitro group, fused benzene ring) correlate with divergent pharmacological targets (analgesia vs. antiparasitic activity) .

5-Nitroquinazolin-4(3H)-one

- Exhibited a planar crystal structure with intermolecular hydrogen bonding (N–H···O), contrasting with the non-planar conformation of this compound derivatives .

- No reported antiparasitic activity, emphasizing the unique bioactivation mechanism of 8-nitroquinolinones .

Actividad Biológica

8-Nitroquinolin-2(3H)-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly as an antiparasitic agent. This article explores the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications, supported by case studies and detailed research findings.

Chemical Structure and Properties

This compound belongs to the quinoline family, characterized by a nitrogen-containing bicyclic structure. The presence of the nitro group at the 8-position is crucial for its biological activity. The compound can be synthesized through various chemical pathways, often involving nitration and cyclization reactions.

| Property | Value |

|---|---|

| Molecular Formula | C9H6N2O2 |

| Molecular Weight | 174.16 g/mol |

| Melting Point | 155-157 °C |

| Solubility | Soluble in DMSO |

Antiparasitic Activity

Recent studies have highlighted the antiparasitic potential of this compound derivatives against Leishmania infantum and Trypanosoma brucei. The mechanism of action appears to involve bioactivation by nitroreductases (NTRs), which convert the nitro group into reactive species that can damage cellular components.

Case Study: Antileishmanial Activity

A study synthesized a series of derivatives from this compound and evaluated their activity against L. infantum. The results demonstrated that certain derivatives exhibited significant antileishmanial activity with IC50 values in the micromolar range. For instance, compound 21 showed an IC50 of 1.5 µM against T. brucei brucei, with a selectivity index higher than that of the reference drug eflornithine .

Structure-Activity Relationship (SAR)

The SAR studies indicate that the introduction of various substituents at specific positions on the quinoline ring can significantly affect biological activity. For example, the presence of an aryl group at position 3 enhances antikinetoplastid activity while influencing redox properties.

Table 2: SAR Findings for this compound Derivatives

| Compound | Position Substituent | IC50 (µM) | Cytotoxicity (CC50) | Selectivity Index |

|---|---|---|---|---|

| Compound 21 | Para-carboxyphenyl | 1.5 | 120 | 80 |

| Compound 24 | O-methylated | 2.2 | Not specified | Not specified |

The biological activity of this compound is primarily attributed to its ability to undergo redox cycling. The nitro group is reduced to form reactive intermediates that can interact with DNA and proteins, leading to cellular damage and death in parasitic organisms.

Electrochemical Studies

Cyclic voltammetry studies have shown that the redox potentials of these compounds are critical for their activity. Compounds with higher reduction potentials (> -0.6 V) demonstrated greater efficacy against L. infantum and T. brucei .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 8-nitroquinolin-2(3H)-one derivatives for antitrypanosomatid activity?

- Methodological Answer : The synthesis typically involves nitration of 2-chloroquinoline to yield 2-chloro-8-nitroquinoline, followed by lactamization to form the 8-nitroquinolin-2(1H)-one scaffold. Selective halogenation or functionalization at position 3 (e.g., bromination or palladium-catalyzed cross-coupling) enhances bioactivity . For example, 3-bromo-8-nitroquinolin-2(1H)-one is synthesized via sequential nitration, lactamization, and halogenation .

Q. What key functional groups in the this compound scaffold are critical for antitrypanosomal activity?

- Methodological Answer : The nitro group at position 8 and the lactam moiety at position 2 are essential. The nitro group acts as a nitroreductase (NTR) substrate for bioactivation, while the lactam forms an intramolecular hydrogen bond with the nitro group, stabilizing the reduction potential (E° ≈ −0.45 V vs. NHE) and enhancing antileishmanial activity . Modifications at position 3 (e.g., aryl groups) can alter the mechanism of action without significantly affecting redox potential .

Q. What in vitro assays are recommended for evaluating the antikinetoplastid activity of this compound derivatives?

- Methodological Answer : Use Leishmania infantum and Trypanosoma brucei brucei axenic amastigote models with Alamar Blue or MTT assays to measure IC50 values. For example, compound 26 showed IC50 = 12.8 µM against L. infantum, while compound 21 had IC50 > 100 µM, highlighting the impact of aryl substitutions at position 3 .

Advanced Research Questions

Q. How can researchers resolve contradictions in structure-activity relationships (SAR) for this compound derivatives?

- Methodological Answer : SAR contradictions often arise from redox potential vs. bioactivity mismatches. For instance, introducing a phenyl group at position 3 (compound 26) retains antitrypanosomal efficacy (IC50 = 2.2 µM) despite a higher reduction potential (E° = −0.45 V) compared to the initial hit (E° = −0.54 V). Use cyclic voltammetry (DMSO/TBAPF6) to correlate redox properties with bioactivity and identify non-NTR-dependent mechanisms .

Q. What electrochemical methods are suitable for characterizing the redox behavior of this compound derivatives?

- Methodological Answer : Cyclic voltammetry (CV) in DMSO with 0.1 M TBAPF6 as the supporting electrolyte is standard. Measure single-electron reduction potentials (E° vs. NHE) to assess bioactivation potential. For example, O-methylation of compound 21 to 24 reduces E° from −0.56 V to −0.93 V due to disrupted hydrogen bonding, validating the lactam-nitro interaction’s role .

Q. How can palladium-catalyzed cross-coupling reactions expand the structural diversity of this compound derivatives?

- Methodological Answer : Suzuki-Miyaura coupling at position 3 enables aryl/heteroaryl group incorporation. For instance, compound 7 (E° = −0.53 V) and 13 (E° = −0.56 V) were synthesized using Pd catalysts, showing retained antitrypanosomal activity despite minor redox shifts. Optimize reaction conditions (e.g., solvent: ACN/H2O, base: K2CO3) to improve yields .

Q. Why does O-methylation of the lactam moiety reduce antileishmanial activity in this compound derivatives?

- Methodological Answer : O-methylation disrupts the intramolecular hydrogen bond between the lactam carbonyl and nitro group, increasing reduction potential (e.g., compound 24: E° = −0.93 V vs. compound 21: E° = −0.56 V). This reduces NTR-mediated bioactivation, as confirmed by diminished activity against L. infantum (IC50 > 100 µM) .

Key Research Recommendations

- Prioritize redox potential optimization via lactam-nitro hydrogen bonding for NTR-dependent activity.

- Explore non-canonical mechanisms for aryl-substituted derivatives (e.g., compound 26) using proteomics or metabolomics.

- Validate in vivo efficacy in murine models of leishmaniasis and trypanosomiasis for lead compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.